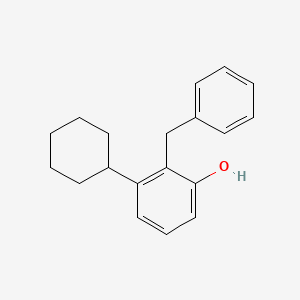

2-Benzyl-3-cyclohexylphenol

Description

Significance of Substituted Phenols in Contemporary Organic Synthesis

Substituted phenols are pivotal in modern organic synthesis. rsc.org They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. rsc.orgresearchgate.net The hydroxyl group of the phenol (B47542) can be easily derivatized, and the aromatic ring can undergo various electrophilic substitution reactions, making them highly versatile synthetic intermediates. smolecule.com

The synthesis of substituted phenols itself is a topic of extensive research, with numerous methods developed to achieve specific substitution patterns. Traditional methods often involve harsh conditions or the use of toxic reagents. rsc.org Consequently, there is a continuous drive to develop milder and more efficient protocols. Modern approaches include transition-metal-catalyzed processes, ipso-hydroxylation of arylboronic acids, and direct hydroxylation of aryl halides. rsc.orgorganic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed hydroxylation of aryl halides provides a practical route to functionalized phenols. organic-chemistry.org Another innovative method involves the palladium-catalyzed synthesis of phenols from aryl halides and potassium hydroxide. organic-chemistry.org

The position of the substituents on the phenolic ring significantly influences the compound's properties and reactivity. For example, achieving meta-selective C–H arylation of phenols is a notable challenge in organic synthesis due to the deactivating nature of the meta position towards electrophilic substitution. thieme.de

Overview of Benzyl (B1604629) and Cyclohexyl Structural Moieties in Functional Molecules

The Benzyl Group:

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, is a common structural unit in organic chemistry. curlyarrows.comfiveable.me Its significance stems from several key properties:

Reactivity: The benzylic position, the carbon atom adjacent to the benzene ring, is highly reactive. curlyarrows.com This enhanced reactivity is attributed to the ability of the aromatic ring to stabilize benzylic carbocations, carbanions, and radicals through resonance. curlyarrows.com

Protecting Group: The benzyl group is frequently used as a protecting group for alcohols and amines in multi-step organic syntheses. wikipedia.org It can be introduced and subsequently removed under specific conditions.

Applications: Benzyl groups are found in a variety of functional molecules, including pharmaceuticals like antihistamines and anesthetics, as well as in flavors and fragrances.

The Cyclohexyl Group:

The cyclohexyl group is a six-membered carbon ring that is a prevalent feature in many organic compounds, including natural products and pharmaceuticals. fiveable.mepharmablock.com Its key characteristics include:

Conformational Influence: The conformation of the cyclohexyl group can significantly affect a molecule's physical and chemical properties, such as its reactivity, solubility, and biological activity. fiveable.me

Structural Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl group can reduce the conformational entropy of a molecule, potentially leading to better binding affinity with biological targets. pharmablock.com

Bioisosterism: The three-dimensional nature of the cyclohexyl group allows it to serve as a bioisostere for other groups, such as the flat phenyl group or the t-butyl group, which can lead to more extensive interactions with target proteins. pharmablock.com

Research Context of 2-Benzyl-3-cyclohexylphenol within Alkylated and Benzylated Phenolic Compounds

The alkylation of phenols is an industrially significant reaction, yielding products that serve as intermediates for a wide range of applications, including the production of detergents, pesticides, polymers, and antioxidants. researchgate.netgoogle.com The reaction typically involves Friedel-Crafts catalysts and can lead to a mixture of ortho- and para-alkylated phenols. google.com

The cyclohexylation of phenols, a specific type of alkylation, has garnered considerable interest. unive.it This reaction can produce various products, including 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol (B75765), depending on the catalyst and reaction conditions. researchgate.netunive.it Similarly, the benzylation of phenols is another important transformation. The alkylation of phenols with benzyl alcohol can yield both O-alkylated and C-alkylated products. academicpublishers.orgsharif.edu

Within this context, this compound is a disubstituted phenol that incorporates both a benzyl and a cyclohexyl group on the phenolic ring. The synthesis and properties of such specifically substituted phenols are of interest for creating molecules with tailored characteristics for various applications, including their use as antioxidants in materials like rubber and polyethylene. google.com The presence of both the bulky cyclohexyl group and the reactive benzyl group in an ortho- and meta-relationship on the phenol ring suggests a complex interplay of steric and electronic effects that would influence its reactivity and potential applications.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂O |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Table 2: Related Phenolic Compounds and their Synthesis Methods

| Compound | Synthesis Method | Key Findings | Reference |

| Substituted Phenols | Copper-catalyzed hydroxylation of aryl halides | Efficient conversion of aryl iodides and bromides to phenols. | organic-chemistry.org |

| meta-Aryl Phenols | Bi(V)-mediated electrophilic arylation | Addresses the challenge of meta-selective C–H arylation. | thieme.de |

| Substituted Phenols | Ipso-hydroxylation of arylboronic acids | Mild, green, and highly efficient protocol. | rsc.org |

| 4-Cyclohexylphenol | Alkylation of phenol with cyclohexanol (B46403)/cyclohexene (B86901) using zeolite catalysts | Selective formation of the para-isomer. | |

| 2- and 4-Benzylphenol | Alkylation of benzyloxybenzene with a sulfonated polymer catalyst | High selectivity for bicyclic phenolic compounds. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

64423-51-4 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-benzyl-3-cyclohexylphenol |

InChI |

InChI=1S/C19H22O/c20-19-13-7-12-17(16-10-5-2-6-11-16)18(19)14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16,20H,2,5-6,10-11,14H2 |

InChI Key |

ZPLUZXUFWAYEQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of 2 Benzyl 3 Cyclohexylphenol Formation and Transformation Pathways

Reaction Mechanism of Electrophilic Aromatic Substitution in Phenol (B47542) Alkylation

The alkylation of phenol is a classic example of an electrophilic aromatic substitution reaction. unive.it The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. mlsu.ac.inwhiterose.ac.uk The process can be catalyzed by both homogeneous and heterogeneous acid catalysts. unive.it

Cyclohexyl Cation and Carbenium Ion Formation

In the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403), the formation of a cyclohexyl cation or carbenium ion is a key step. pnnl.govresearchgate.net When cyclohexene is used as the alkylating agent, the cyclohexyl carbenium ion is formed directly through the protonation of the olefin by a Brønsted acid site on the catalyst. pnnl.govnih.govacs.org This electrophile then attacks the electron-rich phenol ring. researchgate.net

The use of cyclohexanol as the alkylating agent presents a more complex scenario. Studies have shown that phenol alkylation with cyclohexanol only commences after a significant portion of the cyclohexanol has been dehydrated to cyclohexene. pnnl.govnih.govacs.org This is not due to competitive adsorption between phenol and cyclohexanol, but rather the absence of a reactive electrophile while cyclohexanol is abundant. pnnl.govnih.gov Protonated cyclohexanol dimers can form at Brønsted acid sites, which hinders the adsorption of cyclohexene and the subsequent formation of the carbenium ion. pnnl.govresearchgate.netnih.gov These dimers dehydrate without forming a carbenium ion that can participate in the alkylation. pnnl.govresearchgate.netacs.org Therefore, the generation of the cyclohexyl carbenium ion primarily occurs via the protonation of cyclohexene, which is formed from the dehydration of cyclohexanol. pnnl.govresearchgate.net

Role of Cyclohexyl Phenyl Ether as an Intermediate and its Rearrangement

During phenol alkylation, both O-alkylation (formation of cyclohexyl phenyl ether) and C-alkylation (formation of cyclohexylphenols) occur. unive.it Cyclohexyl phenyl ether is often formed as a kinetically favored and reversible product. pnnl.gov The question of whether C-alkylation proceeds through the intramolecular rearrangement of this ether intermediate has been a subject of investigation.

Studies using isotopic labeling have demonstrated that the intramolecular rearrangement of cyclohexyl phenyl ether is not a significant pathway for the formation of C-alkylated products like cyclohexylphenols in zeolite-catalyzed reactions. pnnl.govnih.govacs.org Instead, the primary route involves the direct electrophilic attack of the cyclohexyl cation on the phenol ring. pnnl.gov However, in homogeneous systems using catalysts like methanesulfonic acid, the rearrangement of cyclohexyl phenyl ether has been suggested to play a role, as indicated by a variable ortho/para ratio of cyclohexylphenol isomers that correlates with the ether concentration. unive.it In contrast, heterogeneous catalysts like Amberlyst-15 tend to yield a constant ortho/para ratio, suggesting a direct alkylation pathway. unive.it

Catalytic Site Characterization and Influence on Reaction Pathways

The nature and properties of the acid catalyst play a pivotal role in directing the course of phenol alkylation, influencing both activity and selectivity.

Brønsted and Lewis Acid Site Contributions

Both Brønsted and Lewis acid sites can be active in phenol alkylation. rsc.orgresearchgate.net Brønsted acid sites, which are proton donors, are primarily responsible for the protonation of the alkylating agent (olefin or alcohol) to generate the crucial carbenium ion electrophile. pnnl.govresearchgate.net Catalysts with a high proportion of strong Brønsted acid sites tend to favor O-alkylation, leading to the formation of ethers. conicet.gov.arresearchgate.net

Lewis acid sites, which are electron pair acceptors, also contribute to the reaction. rsc.orgconicet.gov.ar In some systems, a synergistic effect between Brønsted and Lewis acids has been observed to enhance catalytic activity and selectivity. rsc.orgrsc.org For instance, Lewis acids can enhance the strength of Brønsted acids, facilitating the formation of the alkylating electrophile. rsc.org The relative ratio of Brønsted to Lewis acidity can be tuned to optimize the yield of desired products. mdpi.com

Influence of Catalyst Porosity and Structure on Reactivity and Selectivity

The physical structure of heterogeneous catalysts, particularly their porosity and surface area, significantly impacts the alkylation reaction. rsc.orgnih.gov The pore size and structure of catalysts like zeolites can exert shape-selective control over the products formed. For example, catalysts with narrow pores may favor the formation of the less bulky para-substituted isomers over the ortho-isomers. researchgate.net

Hierarchical zeolites, which possess both micropores and mesopores, have shown high efficiency in phenol alkylation. nih.govresearchgate.net The larger mesopores can facilitate the diffusion of bulky reactants and products, while the micropores house the active sites. rsc.org High surface area and the presence of a hierarchical pore system can lead to enhanced catalytic activity and selectivity. nih.govresearchgate.net For instance, in the alkylation of phenol with tert-butanol (B103910) over Zr-containing Beta zeolites, the distribution of Lewis acid sites within the mesopores was found to promote the over-alkylation of the initial product to form the desired di-substituted phenol. rsc.org

Application of Advanced Operando Spectroscopy in Mechanistic Elucidation

Operando spectroscopy is a powerful tool for investigating catalytic reactions under real working conditions, providing valuable insights into reaction mechanisms. mdpi.com By combining spectroscopic characterization with simultaneous measurement of catalytic activity, researchers can directly correlate catalyst structure with its performance. mdpi.com

In the context of phenol alkylation, in situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly insightful. pnnl.govnih.gov For example, the use of ¹³C MAS NMR spectroscopy with isotope labeling allowed for the direct observation of reaction intermediates and the elucidation of the reaction pathway in zeolite-catalyzed phenol alkylation with cyclohexanol. pnnl.govnih.govacs.org This technique was crucial in demonstrating that the reaction proceeds via the dehydration of cyclohexanol to cyclohexene, followed by the protonation of cyclohexene to form the reactive carbenium ion, while ruling out significant contributions from the intramolecular rearrangement of cyclohexyl phenyl ether. pnnl.govnih.gov Other operando techniques like infrared (IR) and Raman spectroscopy are also valuable for characterizing catalyst surfaces, identifying adsorbed species, and validating reaction mechanisms. nih.govacs.org

In Situ MAS NMR Studies of Reaction Intermediates

In situ Magic-Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy is a powerful, non-destructive technique for investigating the structural evolution of materials and the transformation of molecules in real-time under reaction conditions. nih.gov This method is particularly well-suited for studying heterogeneous catalytic reactions, offering the ability to observe reaction intermediates and the state of the catalyst simultaneously. nih.govmichael-hunger.de

For the formation of 2-benzyl-3-cyclohexylphenol, which likely involves the alkylation of a phenol precursor with both benzyl (B1604629) and cyclohexyl groups, in situ MAS NMR could be employed to monitor the reaction progress within a solid acid catalyst, such as a zeolite. michael-hunger.de By using isotopically labeled reactants (e.g., ¹³C-labeled phenol, benzyl chloride, or cyclohexanol), specific atomic sites can be tracked throughout the reaction.

Hypothetical In Situ MAS NMR Study:

A hypothetical study could involve the alkylation of phenol with cyclohexene and a benzylating agent over a zeolite catalyst like H-BEA-150. nih.gov The experiment would be conducted inside a specialized MAS NMR rotor that allows for elevated temperatures and pressures, mimicking industrial process conditions. nih.gov

Expected Observations and Data Interpretation:

The following table outlines the potential ¹³C NMR chemical shifts that could be observed and their interpretation in the context of this compound synthesis.

| Observed Species | Hypothetical ¹³C Chemical Shift (ppm) | Interpretation |

| Phenol Reactant | 115-160 | Initial aromatic signals of the phenol starting material. |

| Cyclohexene Reactant | 20-30 (aliphatic), 120-130 (alkenic) | Signals corresponding to the cyclohexene reactant. |

| Benzylating Agent | 40-50 (benzyl CH₂), 125-140 (aromatic) | Signals from the benzyl group source. |

| Cyclohexyl Carbocation Intermediate | >200 | A downfield shift indicative of a positively charged carbon, a key intermediate in Friedel-Crafts alkylation. |

| Benzyl Carbocation Intermediate | >200 | A transient, highly reactive intermediate leading to benzylation. |

| Monosubstituted Intermediates | 115-160 (aromatic), 30-45 (aliphatic) | Appearance of new signals corresponding to 2-cyclohexylphenol (B93547), 3-cyclohexylphenol (B162891), or benzylphenol. |

| This compound Product | **115-160 (aromatic), 30-45 (aliphatic), 35-45 (benzyl CH₂) ** | Final product signals with characteristic shifts for the fully substituted phenol. |

| Coke/Side Products | Broad signals across the spectrum | Formation of undesirable polymeric or carbonaceous deposits on the catalyst surface. |

By monitoring the changes in the intensities of these signals over time, the reaction kinetics can be determined. For example, the initial consumption of phenol and the appearance of monosubstituted intermediates, followed by the formation of the final disubstituted product, would provide a clear picture of the reaction pathway. Furthermore, changes in the NMR signals from the catalyst itself, such as the ²⁷Al signal in a zeolite, can reveal how the active sites interact with reactants and intermediates. whiterose.ac.ukmdpi.com

Isotopic Labeling Schemes for Pathway Determination

Isotopic labeling is a definitive method for tracing the journey of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ²H (D), or ¹⁸O), its position in the products can be determined using techniques like Mass Spectrometry (MS) or NMR spectroscopy. wikipedia.orgnih.gov

For a molecule with multiple substituents like this compound, isotopic labeling can help answer key questions about the reaction mechanism, such as the sequence of alkylation events and the potential for rearrangement.

Proposed Isotopic Labeling Experiments:

To elucidate the formation pathway of this compound, a series of experiments using specifically labeled precursors could be designed.

| Experiment | Labeled Reactant(s) | Analytical Technique | Mechanistic Question Addressed |

| 1. Cyclohexylation Origin | Phenol + ¹³C₆-Cyclohexene + Benzyl Chloride | ¹³C NMR, MS | Confirms that the cyclohexyl group originates from cyclohexene and tracks its attachment to the phenol ring. |

| 2. Benzylation Origin | Phenol + Cyclohexene + ¹³C₇-Benzyl Chloride | ¹³C NMR, MS | Verifies the source of the benzyl group and its incorporation into the final product. |

| 3. Alkylation Sequence | ²H-Phenol (deuterated ring) + Cyclohexene + Benzyl Chloride | ¹H NMR, ²H NMR, MS | Investigates whether there is a preferential order of alkylation by observing the positions of deuterium (B1214612) in the intermediate and final products. |

| 4. Oxygen Atom Fate | ¹⁸O-Phenol + Cyclohexene + Benzyl Chloride | MS | Determines if the phenolic oxygen is involved in any side reactions or remains intact throughout the synthesis. mdpi.com |

The results from these labeling studies would provide a detailed map of atom transitions. For instance, if the reaction proceeds via initial cyclohexylation followed by benzylation, the analysis of intermediates would predominantly show cyclohexylphenol before the appearance of the final product. The distribution of isotopes in the product, as determined by MS and NMR, would offer conclusive evidence for the connectivity of the molecular backbone. nih.gov

Dehydrogenation Mechanisms in Phenol Oxidation

The transformation of the cyclohexyl substituent in this compound to a phenyl group represents an oxidation process, specifically a dehydrogenation. This type of reaction is crucial in chemical synthesis for the aromatization of cyclic systems. nih.gov Palladium-based catalysts are particularly effective for the aerobic dehydrogenation of cyclohexanone (B45756) derivatives to their corresponding phenols. nih.govnih.gov

The mechanism for the palladium-catalyzed dehydrogenation of a substituted cyclohexanone to a phenol is believed to proceed through a series of steps:

Coordination: The cyclohexanone substrate coordinates to a Palladium(II) center. nih.gov

α-C-H Bond Cleavage: This is often the rate-limiting step, where a C-H bond alpha to the carbonyl group is cleaved, forming a Pd(II)-enolate intermediate. nih.gov

β-Hydride Elimination: A rapid β-hydride elimination from the enolate intermediate occurs, yielding a cyclohexenone product and a Pd(II)-hydride species. nih.gov

Second Dehydrogenation: The resulting cyclohexenone can undergo a second dehydrogenation, also catalyzed by palladium, to form a dienone intermediate.

Tautomerization: The dienone intermediate then tautomerizes to the stable aromatic phenol product. nih.gov

Catalyst Regeneration: The Pd(II)-hydride species is oxidized, typically by molecular oxygen in aerobic systems, to regenerate the active Pd(II) catalyst and produce water as the sole byproduct. nih.gov

This catalytic cycle is illustrated in the table below, outlining the key intermediates and transformations.

| Step | Reactant/Intermediate | Transformation | Product/Intermediate | Catalyst State |

| 1 | Substituted Cyclohexanone | Coordination to Pd(II) | Pd(II)-Cyclohexanone Complex | Pd(II) |

| 2 | Pd(II)-Cyclohexanone Complex | α-C-H Activation | Pd(II)-Enolate | Pd(II) |

| 3 | Pd(II)-Enolate | β-Hydride Elimination | Cyclohexenone + Pd(II)-Hydride | Pd(II)-H |

| 4 | Pd(II)-Hydride | Reductive Elimination & Oxidation | Regenerated Catalyst + H₂O | Pd(0) → Pd(II) |

| 5 | Cyclohexenone | Second Dehydrogenation | Dienone | Pd(II) |

| 6 | Dienone | Tautomerization | Phenol | - |

While the above mechanism is described for cyclohexanones, a similar pathway can be envisioned for the direct dehydrogenation of a cyclohexyl group on a phenol, although this would likely require more forcing reaction conditions. The presence of the phenol and benzyl groups would influence the electronic properties and steric accessibility of the cyclohexyl ring, potentially affecting the rate and selectivity of the dehydrogenation process.

Analytical Research Methodologies for 2 Benzyl 3 Cyclohexylphenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-Benzyl-3-cyclohexylphenol from complex mixtures and determining its concentration. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. rjptonline.org In this method, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. rjptonline.orgmdpi.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov

GC-MS analysis of phenolic compounds often involves a capillary column, such as one with a 5%-phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5). rjptonline.orgunive.it The carrier gas is typically helium. rjptonline.orgdergipark.org.tr The temperature of the GC oven is programmed to increase gradually to ensure the effective separation of compounds with different boiling points. dergipark.org.tr For instance, a typical temperature program might start at 50°C and ramp up to 300°C. rjptonline.org The mass spectrometer is operated in electron ionization (EI) mode, usually at 70 eV, to generate reproducible mass spectra. dergipark.org.tr The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum with established libraries like the NIST Mass Spectral Library. mdpi.comdergipark.org.tr

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Description |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 250-280°C |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, then ramp to 280-300°C at 3-10°C/min, hold for 12 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 45-500 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. ucl.ac.ukgantep.edu.tr HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. gantep.edu.tr For phenolic compounds like this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. unive.itjpionline.org Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. jpionline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. shimadzu.comunil.ch This is particularly useful for analyzing complex samples and for quantifying compounds at very low concentrations. nih.govnih.gov After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized before mass analysis. shimadzu.com LC-MS/MS provides enhanced selectivity and sensitivity, making it a gold standard for many analytical applications. unil.ch

Table 2: Typical HPLC and LC-MS/MS Conditions for Phenolic Analysis

| Parameter | HPLC | LC-MS/MS |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Similar to HPLC |

| Mobile Phase | Gradient elution with acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) | Similar to HPLC, using volatile buffers |

| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Source | N/A | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (protons), behave like tiny magnets. neu.edu.trmsu.edu When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in different energy levels. libretexts.org The absorption of radiofrequency radiation causes transitions between these energy states, and the resulting spectrum provides a wealth of information about the chemical environment of each nucleus. neu.edu.tr

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group, the cyclohexyl group, and the phenolic ring. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. For example, aromatic protons typically resonate in the range of 6.5-8.0 ppm, while the protons of the cyclohexyl group would appear at higher fields (lower ppm values). msu.edu The integration of the signals provides the relative number of protons corresponding to each peak, and spin-spin splitting patterns reveal information about adjacent, non-equivalent protons. neu.edu.tr

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Phenolic -OH | 4.5 - 7.5 (broad singlet) |

| Aromatic (Phenol Ring) | 6.7 - 7.2 (multiplet) |

| Aromatic (Benzyl Ring) | 7.1 - 7.4 (multiplet) |

| Benzylic -CH₂- | ~3.9 (singlet or doublet) |

| Cyclohexyl -CH- | 1.6 - 2.0 (multiplet) |

| Cyclohexyl -CH₂- | 1.1 - 1.8 (multiplet) |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretches of the cyclohexyl group would be observed in the 2850-2950 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 2950 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1260 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. msu.edusci-hub.se The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. msu.edu For aromatic compounds like this compound, the π → π* transitions of the benzene (B151609) rings are the primary chromophores. utoronto.ca

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the ultraviolet region. msu.edu The presence of the phenolic hydroxyl group and the alkyl substituents on the aromatic ring can cause shifts in the λmax compared to unsubstituted benzene. The intensity of the absorption is given by the molar absorptivity (ε), which is a constant for a given compound at a specific wavelength. msu.edu

Table 5: Expected UV-Visible Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π* (Benzene Ring) | ~270 - 280 | Ethanol/Methanol |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Development of Screening Assays for Chemical Transformations

A prominent example of a relevant screening assay is one developed for flavin-dependent para-phenol oxidases, which are enzymes that catalyze the oxidation of various phenolic compounds. nih.govmdpi.com These enzymes are of interest for converting lignin-derived aromatic monomers into value-added compounds. mdpi.comresearchgate.net The development of efficient screening methods allows for the rapid identification of new enzyme variants with desired activities towards specific substrates. nih.gov

One such method is a xylenol orange-based screening assay designed to determine the substrate specificity of para-phenol oxidases like Vanillyl Alcohol Oxidase (VAO) and Eugenol (B1671780) Oxidase (EUGO). nih.govmdpi.com This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction catalyzed by these enzymes. nih.gov The assay is particularly suitable because it avoids the use of peroxidase-coupled systems, as phenolic substrates themselves are often converted by peroxidases, which would interfere with the results. mdpi.com

The research demonstrated the successful application of this assay to screen a library of potential substrates, leading to the identification of previously unknown substrates for these enzymes. nih.gov Notably, 4-cyclohexylphenol (B75765), a compound structurally related to this compound, was identified as a new substrate for the enzyme VAO. nih.govmdpi.com

Research Findings from a Xylenol Orange-Based Screening Assay

In a study to screen the substrate specificity of His-tagged VAO and EUGO-His, various phenolic compounds were tested. The reaction mixtures were incubated for a set period, and the concentration of hydrogen peroxide formed was determined using the xylenol orange method. nih.gov The relative activity was estimated based on the rate of hydrogen peroxide production. nih.gov

The results identified new substrates for these enzymes and demonstrated the assay's effectiveness. For instance, after a 4-hour incubation period, wild-type His-VAO was found to have converted 51% of the 4-cyclohexylphenol substrate. nih.gov In contrast, wild-type EUGO-His showed no conversion of 4-cyclohexylphenol under the same conditions. nih.gov The screening of a small library of enzyme variants also led to the identification of a VAO variant with increased activity towards vanillyl alcohol and a EUGO variant with higher activity towards chavicol and 4-cyclopentylphenol. nih.gov

These findings underscore the utility of such screening assays in exploring the catalytic potential of enzymes for the transformation of substituted phenols. The methodology could be directly adapted to test for the potential chemical transformation of this compound by a wide range of oxidative enzymes.

Table 1: Substrate Specificity Screening of VAO and EUGO

This interactive table summarizes the findings from a screening assay testing various phenolic substrates with Vanillyl Alcohol Oxidase (VAO) and Eugenol Oxidase (EUGO).

| Substrate | Enzyme Activity with His-VAO | Enzyme Activity with EUGO-His | Notes |

| 4-Cyclohexylphenol | Active | Inactive | Identified as a new substrate for VAO. nih.gov |

| 4-Cyclopentylphenol | Active | Active | Identified as a new substrate for both VAO and EUGO. nih.gov |

| Vanillyl Alcohol | Active | Active | A known substrate for both enzymes. nih.gov |

| Eugenol | Active | Active | A known substrate for both enzymes. mdpi.com |

| Chavicol | Active | Active | A EUGO variant (V436I) showed increased activity. nih.gov |

| 4-Ethylphenol (B45693) | Active | Not Reported | VAO converts it to a mixture of products. mdpi.com |

| p-Cresol | Active | Not Reported | A known small phenolic substrate. acs.org |

Table 2: Conversion of Selected Phenols by Wild-Type His-VAO

This table presents the percentage of substrate converted by wild-type His-VAO under specific experimental conditions, highlighting the enzyme's activity on different phenolic structures.

| Substrate | Incubation Time | Percent Conversion | Product(s) |

| 4-Cyclohexylphenol | 4 hours | 51% | Oxidized product nih.gov |

| 4-Ethylphenol | Not Specified | Not Quantified | 4-vinylphenol and 1-(4′-hydroxyphenyl)ethanol mdpi.com |

| Vanillyl Alcohol | Not Specified | Not Quantified | Vanillin mdpi.com |

Theoretical Chemistry and Computational Studies of 2 Benzyl 3 Cyclohexylphenol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-benzyl-3-cyclohexylphenol. These computational methods allow for the detailed investigation of the molecule's electronic structure, bonding, and the energetic landscapes of its potential chemical transformations. copernicus.orguni-greifswald.de

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the phenolic ring, the benzyl (B1604629) group, and the cyclohexyl substituent. The hydroxyl group on the phenol (B47542) ring is an activating group, influencing the electron density distribution across the aromatic system and directing electrophilic substitution reactions. smolecule.com The benzyl and cyclohexyl groups, while primarily contributing to the steric bulk of the molecule, also have electronic effects that modulate its reactivity.

Computational analyses, such as Density Functional Theory (DFT) calculations, can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. uni-greifswald.de These calculations can also reveal the nature of the chemical bonds, distinguishing between single and double bond characteristics and identifying areas of electron delocalization. uni-greifswald.de

Energy Profiles of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the energy profiles of reactions involving this compound. unive.it By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. researchgate.net

For instance, in the context of phenol alkylation, computational studies can elucidate the mechanism by which the benzyl and cyclohexyl groups are introduced onto the phenol backbone. researchgate.net These studies often explore different catalytic pathways, comparing the energy barriers for various electrophilic attack scenarios. researchgate.net The formation of a carbenium ion is a critical step in many of these reactions, and its stability, as calculated by quantum chemical methods, is a key determinant of the reaction rate and product distribution. researchgate.netresearchgate.net

Computational Modeling of Catalytic Mechanisms

Simulation of Electrophilic Attack and Intermediate Stability

The alkylation of phenols, a common method for synthesizing compounds like this compound, proceeds through an electrophilic aromatic substitution mechanism. researchgate.net Computational simulations can model the electrophilic attack on the phenol ring, providing insights into the regioselectivity of the reaction. researchgate.net These simulations often reveal that the formation of ortho- and para-substituted products is favored due to the electronic directing effects of the hydroxyl group. researchgate.net

The stability of the intermediate carbocation, often referred to as a Wheland intermediate or sigma complex, is a critical factor in determining the reaction pathway. researchgate.net Quantum chemical calculations can be used to assess the relative stabilities of different carbocation isomers, thereby explaining the observed product distribution. researchgate.net For example, in the alkylation of phenol with cyclohexene (B86901), the formation of 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol (B75765) is often observed, and computational models can quantify the energy differences between the intermediates leading to these products. researchgate.net

Catalyst-Substrate Interaction Studies

The interaction between the catalyst and the substrate is a key aspect of any catalytic process. Computational studies can model these interactions in detail, providing a deeper understanding of how the catalyst facilitates the reaction. In the case of acid-catalyzed alkylation, for example, computational models can simulate the protonation of the alkylating agent by the acid catalyst and the subsequent interaction of the resulting carbocation with the phenol substrate. pnnl.gov

These studies can also shed light on the role of the catalyst's structure and composition in determining its activity and selectivity. For instance, in situ solid-state NMR spectroscopy, combined with computational modeling, has been used to study the alkylation of phenol with cyclohexanol (B46403) over zeolite catalysts. pnnl.gov These studies have revealed that the dehydration of cyclohexanol to cyclohexene is a crucial step and that the presence of cyclohexanol can inhibit the formation of the electrophile required for alkylation. pnnl.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com While specific QSAR models for this compound are not extensively documented in the provided search results, the principles of QSAR can be applied to understand how variations in its structure might affect its properties.

QSAR models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with the observed activity. nih.gov These descriptors can be categorized into several types, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular surface area, volume).

Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.com This can be a valuable tool in the design and optimization of molecules with desired properties. For instance, in the context of drug discovery, QSAR models can be used to predict the biological activity of a series of related compounds, helping to guide the synthesis of more potent and selective drug candidates. mdpi.com

The development of a robust QSAR model requires a diverse dataset of compounds with well-characterized activities. nih.gov The model's predictive power is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation (using an independent test set of compounds). nih.gov

3D-QSAR for Ligand Design and Optimization

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry method used to establish a correlation between the biological activity of a set of compounds and their 3D physicochemical properties. nih.govexplorationpub.com This technique is instrumental in drug discovery for optimizing lead compounds to improve their efficacy and selectivity. explorationpub.com Should a series of biologically active analogues of this compound be identified, a 3D-QSAR study would be a powerful tool for designing more potent ligands.

The process involves several key steps:

Dataset Selection and Alignment: A dataset of compounds with known biological activities (e.g., IC₅₀ values) would be compiled. explorationpub.com These values are typically converted to a logarithmic scale (pIC₅₀) to serve as the dependent variable in the QSAR model. explorationpub.com The 3D structures of these molecules are then aligned based on a common scaffold or a highly active template molecule. explorationpub.com For the this compound series, the phenol ring with its benzyl and cyclohexyl substituents would likely form the common core for alignment.

Generation of Molecular Fields: Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govscientific.net CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules. nih.gov CoMSIA provides additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more detailed analysis of the intermolecular interactions. nih.gov

Statistical Analysis and Model Validation: Partial Least Squares (PLS) regression is commonly used to correlate the variations in the molecular fields with the changes in biological activity. mdpi.com The resulting model's predictive power is rigorously validated. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R² or r²), the standard error of estimate (SEE), and the F-test value (F). explorationpub.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high predictive r² (r²_pred) for an external test set confirms the model's robustness for predicting the activity of new, untested compounds. explorationpub.com

Table 1: Illustrative Parameters for a 3D-QSAR Model

This table illustrates the kind of statistical data generated from a typical 3D-QSAR study. The values are hypothetical and serve to explain the validation process.

| Statistical Parameter | Description | Typical Value for a Robust Model |

| q² | Cross-validated correlation coefficient; indicates the internal predictability of the model. | > 0.5 |

| R² (or r²) | Non-cross-validated correlation coefficient; measures the goodness of fit for the training set. | > 0.6 |

| SEE | Standard Error of Estimate; measures the standard deviation of the residuals. | Low value desired |

| F-value | F-test statistic; indicates the statistical significance of the model. | High value desired |

| r²_pred | Predictive correlation coefficient for an external test set; measures external predictability. | > 0.6 |

| ONC | Optimum Number of Components; the number of PLS components that yields the highest q². | Varies |

Data in this table is illustrative and not based on a specific study of this compound.

The output of a 3D-QSAR study is often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For instance, a map might indicate that adding a bulky group or an electronegative atom at a specific position on the benzyl or cyclohexyl ring could enhance ligand binding.

Prediction of Molecular Interactions and Biological Activity

Computational methods are also employed to predict how a ligand like this compound would interact with a specific biological target, such as a receptor or enzyme, and thereby predict its biological activity.

Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. explorationpub.com The process involves:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR, is required. unica.it The structure of this compound would be generated and its energy minimized to find a stable conformation.

Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the binding site of the receptor, calculating a score for each pose to estimate binding affinity. unica.it

Analysis of Interactions: The resulting ligand-receptor complex is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-cation interactions. unica.it For this compound, the hydroxyl group of the phenol could act as a hydrogen bond donor or acceptor, while the benzyl and cyclohexyl rings would likely engage in hydrophobic interactions within the binding pocket. unica.itacs.org

Molecular Dynamics (MD) Simulations: To understand the stability of the predicted binding pose and the dynamic behavior of the ligand-receptor complex over time, MD simulations can be performed. These simulations model the atomic movements, providing insights into the flexibility of the complex and the strength of the interactions.

Pharmacokinetic and Toxicity Prediction (ADMET): Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a molecule. explorationpub.com These in silico predictions help to identify potential liabilities early in the drug design process, assessing the "drug-likeness" of a compound like this compound. explorationpub.com

Table 2: Potential Molecular Interactions for this compound

This table outlines the types of molecular interactions that would be analyzed in a computational study to predict biological activity.

| Type of Interaction | Potential Moiety on this compound | Potential Interacting Residue on a Target Protein |

| Hydrogen Bond | Phenolic -OH group | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Cyclohexyl ring, Benzyl ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl ring (of the benzyl group) | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| π-Cation | Phenyl ring (of the benzyl group) | Lysine, Arginine |

This table is a conceptual representation of potential interactions.

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships governing a class of compounds, guiding the synthesis of new molecules with improved biological profiles. While no specific studies on This compound are currently published, these established methodologies provide a clear roadmap for its future investigation.

Biological and Biochemical Research Applications of 2 Benzyl 3 Cyclohexylphenol and Structural Analogs Mechanistic Focus

Cannabinoid Receptor Ligand Activity

The interaction of 2-Benzyl-3-cyclohexylphenol and related compounds with cannabinoid receptors, specifically CB1 and CB2, has been a key area of investigation. These receptors are part of the endocannabinoid system, which is involved in various physiological processes.

Agonism at CB1 and CB2 Receptors (In Vitro Studies)

In vitro studies are fundamental in characterizing the pharmacological profile of novel compounds. For cannabinoids, these studies often involve assessing their ability to activate CB1 and CB2 receptors. The activation of these G protein-coupled receptors can be measured through various assays, such as monitoring the inhibition of adenylyl cyclase or the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov

Synthetic cannabinoids, a class that includes cyclohexylphenol derivatives, are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. europa.eu They mimic the effects of endogenous cannabinoids like anandamide (B1667382) by binding to and activating CB1 and CB2 receptors. europa.eunih.gov In vitro studies have demonstrated that many synthetic cannabinoids, including some cyclohexylphenol analogs, act as agonists at both CB1 and CB2 receptors. nih.gov The potency and efficacy of these compounds can vary significantly, with some exhibiting much stronger binding and activation than THC. europa.eueuropa.eu For instance, the synthetic cannabinoid CP-47,497, a cyclohexylphenol derivative, and its analogs have been shown to possess a spectrum of cannabinoid activities. nih.govuma.pt

The affinity of these compounds for the receptors is typically determined through competitive ligand-binding assays, often using a radiolabeled cannabinoid agonist like [³H]CP-55,940. europa.euuma.pt These assays measure the concentration of the test compound required to displace the radioligand from the receptor, providing an inhibition constant (Kᵢ) that indicates binding affinity. europa.eu

Structure-Activity Relationship Analysis for Cannabinoid Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For cannabinoid analogs, these studies have identified key pharmacophoric features necessary for receptor binding and activation.

For classical and nonclassical cannabinoids, including cyclohexylphenol derivatives, several structural elements are critical for their interaction with CB1 and CB2 receptors:

The Phenolic Hydroxyl Group: This group is a key pharmacophoric feature for classical cannabinoids and is important for binding affinity at the cannabinoid receptor. nih.govnih.gov

The C3-Alkyl Side Chain: The length and branching of the alkyl chain attached to the phenolic ring play a pivotal role in determining cannabimimetic potency. nih.govmdpi.com For bicyclic cannabinoid agonists like CP-47,497 analogs, maximal affinity for the cannabinoid receptor is observed with side chains of seven or eight carbons in length. nih.gov

The Cyclohexyl Ring: The cyclohexyl moiety itself is a significant contributor to receptor binding. In bicyclic analogs, a six- or seven-membered ring structure is optimal for both binding affinity and analgesic activity. nih.gov Substitutions on the cyclohexyl ring can also modulate activity. For example, hydroxyalkyl side chains on the cyclohexyl ring with three or four carbons in length show optimal binding affinity. nih.gov

These SAR studies provide a framework for designing novel cannabinoid receptor ligands with specific desired properties, such as enhanced selectivity for the CB2 receptor to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov

Binding Displacement Assays with Synthetic Cannabinoids

Binding displacement assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. nih.gov These non-functional assays measure how effectively a test compound competes with a radiolabeled ligand that has a known high affinity for the receptor. nih.gov

In the context of cannabinoid research, these assays are frequently performed using membranes from cells (like Chinese Hamster Ovarian cells) that have been genetically engineered to express high levels of human CB1 or CB2 receptors. nih.govmdpi.com A tritiated synthetic cannabinoid, such as [³H]CP-55,940, is commonly used as the radioligand. nih.govmdpi.com

The process involves incubating the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand that remains bound to the receptors is then measured. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC₅₀ value. This value can then be used to calculate the binding affinity (Kᵢ) of the test compound for the receptor.

These assays have been instrumental in characterizing the binding profiles of a wide array of synthetic cannabinoids, including those from the cyclohexylphenol class. europa.euuma.pt The data generated from these assays are crucial for SAR studies and for identifying compounds with high affinity and selectivity for either the CB1 or CB2 receptor. uma.pt

Enzymatic Biotransformations and Substrate Specificity

The biotransformation of phenolic compounds, including this compound analogs, is an area of significant interest, particularly concerning the activity of flavin-dependent oxidases. These enzymes play a role in the metabolism of a wide range of substrates.

Oxidation by Flavin-Dependent Para-Phenol Oxidases (VAO, EUGO)

Flavin-dependent enzymes, such as vanillyl-alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO), are known to catalyze the oxidation of para-substituted phenols. mdpi.com These enzymes are members of the VAO/PCMH flavoprotein family and utilize a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.comnih.gov The catalytic mechanism involves the transfer of a hydride from the substrate to the FAD cofactor, leading to the formation of a methide intermediate. nih.gov Molecular oxygen then acts as the electron acceptor, being converted to hydrogen peroxide. mdpi.com

While these enzymes typically act on para-substituted phenols, studies have explored their substrate specificity with a range of compounds. For instance, research has identified 4-cyclohexylphenol (B75765) as a substrate for VAO. mdpi.com This indicates that the active site of these enzymes can accommodate cyclic alkyl substituents on the phenol (B47542) ring. The oxidation generally occurs at the Cα position of the substituent. mdpi.com

The substrate scope of these oxidases can be influenced by the residues within the catalytic pocket. nih.gov While specific studies on this compound itself by these enzymes are not detailed in the provided context, the known activity on structurally related alkylphenols suggests the potential for enzymatic modification.

Characterization of Dehydrogenated Products

The oxidation of alkylphenols by enzymes like VAO and EUGO can lead to the formation of dehydrogenated products. nih.gov For example, the oxidation of 4-ethylphenol (B45693) can yield 4-vinylphenol. nih.gov In the case of cyclic substrates like 4-cyclopentylphenol, the product is 4-(1-cyclopenten-1-yl)phenol. mdpi.com

The reaction mechanism for these enzymes can lead to either dehydrogenation or hydroxylation. nih.gov Some enzymes, like the 4-ethylphenol oxidase from Gulosibacter chungangensis (Gc4EO), show a preference for dehydrogenation, producing primarily vinylphenolic compounds. nih.gov This enzyme has been shown to convert 4-cyclohexylphenol into its corresponding dehydrogenated product. nih.gov

The characterization of these products is typically performed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which allow for the separation and identification of the different compounds formed during the enzymatic reaction. nih.govdshs-koeln.de

Enzyme Engineering for Altered Substrate Specificity

While direct enzyme engineering studies on this compound are not prominently documented, research on structurally related compounds provides significant insights into how enzymes can be modified to accept similar substrates. A key area of this research involves flavin-dependent oxidases, such as vanillyl-alcohol oxidase (VAO) and eugenol oxidase (EUGO), which naturally act on various phenolic compounds. mdpi.com

Engineering efforts have focused on altering the substrate-binding pockets of these enzymes to accommodate new phenolic derivatives. For instance, studies on VAO from Penicillium simplicissimum have successfully expanded its substrate range. researchgate.net Through targeted mutagenesis of active site residues, researchers have been able to enhance or introduce activity towards specific substrates. A notable achievement in this area was the identification of 4-cyclohexylphenol, a structural component of the target molecule, as a new substrate for VAO. mdpi.com The wild-type VAO enzyme was found to catalyze the dehydrogenation of 4-cyclohexylphenol. mdpi.com

Further screening of small libraries of VAO and EUGO active-site variants has led to the discovery of mutants with altered substrate specificity. For example, a VAO variant, T457Q, showed increased activity for vanillyl alcohol, while a EUGO variant, V436I, displayed higher activity towards chavicol and 4-cyclopentylphenol. mdpi.com These successes demonstrate the principle that the active sites of para-phenol oxidases can be rationally redesigned. The process involves identifying key residues that line the substrate-binding pocket and introducing mutations to change the pocket's size, shape, and hydrophobicity, thereby accommodating new, non-native substrates like those with bulky cyclohexyl or benzyl (B1604629) groups. mdpi.comnih.gov

The table below summarizes findings from the screening of VAO and EUGO, highlighting the identification of new substrates structurally related to this compound.

| Enzyme | Original Substrate(s) (Example) | Newly Identified Substrate(s) | Engineered Variant | Altered Specificity of Variant |

| Vanillyl-alcohol oxidase (VAO) | 4-ethylphenol, Vanillyl alcohol | 4-cyclohexylphenol, 4-cyclopentylphenol | T457Q | Increased activity towards vanillyl alcohol |

| Eugenol oxidase (EUGO) | Eugenol, Chavicol | 4-cyclopentylphenol | V436I | Increased activity towards chavicol and 4-cyclopentylphenol |

This interactive table summarizes the results of enzyme engineering studies on VAO and EUGO, demonstrating the successful alteration of substrate specificity to include related phenolic compounds. Data sourced from mdpi.com.

Role as a Synthetic Intermediate for Bioactive Compounds

The this compound scaffold represents a valuable starting point for the synthesis of more complex, biologically active molecules. Phenolic compounds, in general, are crucial synthons in medicinal chemistry, serving as foundational skeletons for a wide range of pharmacologically active agents. google.com The structure of this compound, featuring a hydroxylated aromatic ring substituted with both a flexible benzyl group and a bulky, lipophilic cyclohexyl group, offers multiple sites for chemical modification, making it an attractive intermediate for creating diverse chemical libraries.

While no total synthesis of a natural product has been documented starting directly from this compound, the closely related cyclohexylphenol core is a well-established precursor in the synthesis of simplified analogues of natural cannabinoids. nih.gov For example, synthetic cannabimimetics like CP 47,497 are based on a functionalized cyclohexylphenol core. nih.gov These efforts highlight the utility of the cyclohexylphenol moiety as a key building block for mimicking the pharmacophore of complex natural products like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). The synthetic accessibility and the ability to readily modify the phenolic ring and its substituents allow chemists to explore structure-activity relationships and optimize biological activity. nih.gov The principles applied in these syntheses could readily be extended to a more complex precursor like this compound to generate novel analogues.

Divergent synthesis is a powerful strategy for generating structural diversity from a common intermediate. nih.gov This approach is particularly valuable in drug discovery for efficiently exploring biologically relevant chemical space. A molecule like this compound is an ideal candidate for such a strategy. Starting from this common core, a variety of synthetic transformations can be envisioned to create a library of diverse molecular scaffolds.

For example, the phenolic hydroxyl group can be used as a handle for etherification, esterification, or as a directing group for ortho-functionalization. The aromatic ring can undergo electrophilic substitution, while the benzyl and cyclohexyl groups can be functionalized through various C-H activation or oxidation reactions. This strategy, often termed a "build-couple-pair" approach, allows for the rapid generation of diverse pseudo-natural products. nih.gov Research in this area has demonstrated the ability to start with a common intermediate and, through different reaction pathways, access multiple classes of compounds with distinct three-dimensional shapes and biological activities. nih.govacs.org This methodology enables the efficient discovery of novel bioactive scaffolds that might inhibit diverse biological targets, from signaling pathways to enzyme function. nih.govwhiterose.ac.uk

Precursor in Natural Product Synthesis Schemes

Antioxidant Properties of Related Benzylphenolic Compounds

Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. mdpi.com The antioxidant capacity of these molecules is heavily influenced by the nature and position of substituents on the phenolic ring. Research into benzylphenol derivatives has shown that they can act as effective antioxidants.

A study on the antioxidant activity of various benzylphenols during the autoxidation of tetralin revealed the influence of substituent positioning. The presence of a benzyl group on the phenol ring contributes to the compound's radical-scavenging ability. The efficiency of these compounds as antioxidants is often compared to standards like butylated hydroxytoluene (BHT). nih.gov The mechanism typically involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, a feature that can be further enhanced by the electronic properties of the ring substituents. capes.gov.br

The table below presents data on the relative antioxidant activities of different benzylphenol isomers, demonstrating the structural effects on their efficacy.

| Compound | Relative Antioxidant Activity |

| 2-Benzylphenol | 0.3 |

| 4-Benzylphenol | 1.0 |

| 2,4-Dibenzylphenol | 1.5 |

| 2,6-Dibenzylphenol | 0.2 |

| 2,4,6-Tribenzylphenol | 0.5 |

This interactive table shows the relative antioxidant activity of various benzylphenol compounds in the autoxidation of tetralin at 60 °C. The activity is relative to 4-benzylphenol. Data sourced from capes.gov.br.

Future Research Directions and Emerging Trends in Aryl Cyclohexylphenol Chemistry

Advancements in Green Chemistry and Sustainable Synthetic Pathways

The chemical industry's shift towards more environmentally benign processes has significant implications for the synthesis of complex molecules like 2-Benzyl-3-cyclohexylphenol. Traditional synthesis routes for substituted phenols, such as Friedel-Crafts alkylation, often rely on harsh catalysts and volatile organic solvents, generating considerable waste. whiterose.ac.ukwikipedia.org Green chemistry principles are driving the development of more sustainable alternatives.

Future research will likely prioritize the development of synthetic pathways that minimize environmental impact. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous reagents and solvents. For the synthesis of this compound, this could involve exploring bio-based precursors for the phenol (B47542), cyclohexyl, and benzyl (B1604629) moieties.

One promising area is the use of solid acid catalysts, such as zeolites and functionalized clays, which can replace corrosive and difficult-to-recycle homogeneous catalysts like aluminum chloride. whiterose.ac.uk These solid acids offer advantages in terms of handling, separation from the reaction mixture, and potential for regeneration and reuse. Research into tailoring the pore size and acidity of these catalysts could lead to highly selective methods for the synthesis of polysubstituted phenols. whiterose.ac.uk Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, is an emerging trend that could be applied to the synthesis of this compound to reduce the reliance on traditional organic solvents. capes.gov.br

Development of Highly Selective and Recyclable Catalytic Systems

The regioselective synthesis of polysubstituted phenols like this compound presents a significant challenge due to the multiple reactive sites on the aromatic ring. The development of highly selective and recyclable catalytic systems is therefore a critical area of future research.

Catalyst design will be central to achieving the desired substitution pattern. For instance, in the case of this compound, a catalyst would need to direct the benzylation to the ortho position of 3-cyclohexylphenol (B162891). This could be achieved through the use of catalysts with specific steric and electronic properties that favor the formation of the desired isomer. Recent advancements in catalysis have shown that it is possible to tune the selectivity of alkylation reactions by modifying the catalyst structure. mdpi.com

Table 1: Comparison of Potential Catalytic Systems for Aryl-Cyclohexylphenol Synthesis

| Catalyst Type | Potential Advantages | Potential Challenges |

| Homogeneous Lewis Acids (e.g., AlCl₃) | High reactivity | Difficult to recycle, corrosive, generates waste |

| Solid Acid Catalysts (e.g., Zeolites, Clays) | Recyclable, easy to handle, tunable acidity | Lower activity than homogeneous catalysts, potential for deactivation |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, recyclable | Stability under reaction conditions can be an issue |

| Supported Metal Nanoparticles | High activity, recyclable | Leaching of metal, potential for agglomeration |

Integration of Advanced Computational and Experimental Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The integration of advanced computational and experimental techniques is a powerful approach to elucidating the complex reaction pathways involved in the synthesis of polysubstituted phenols.

Computational chemistry, particularly density functional theory (DFT), can be used to model reaction intermediates and transition states, providing insights into the factors that control reactivity and selectivity. numberanalytics.com For the synthesis of this compound, DFT calculations could be used to predict the most likely site of benzylation on the 3-cyclohexylphenol ring and to understand the role of the catalyst in directing the reaction. hep.com.cn These computational predictions can then be used to guide experimental work, saving time and resources. hep.com.cnnumberanalytics.com

Experimental techniques such as in-situ spectroscopy (e.g., FTIR, NMR) and kinetic studies can provide real-time information about the species present in the reaction mixture and the rates of different reaction steps. numberanalytics.com By combining these experimental data with computational models, a detailed picture of the reaction mechanism can be constructed. This integrated approach will be invaluable for optimizing existing synthetic methods and for the discovery of new and more efficient routes to compounds like this compound. researchgate.net

Exploration of Novel Biological Activities and Molecular Target Interactions

Substituted phenols are known to exhibit a wide range of biological activities, and there is significant interest in exploring the therapeutic potential of new derivatives. researchgate.net The unique combination of a benzyl and a cyclohexyl group on a phenol ring in this compound suggests that it could have interesting biological properties.

Future research in this area will involve screening this compound and related compounds for a variety of biological activities, such as antimicrobial, antioxidant, and anticancer effects. researchgate.net Structure-activity relationship (SAR) studies will be crucial for identifying the structural features that are responsible for any observed activity. gardp.org This involves synthesizing and testing a series of related compounds to understand how changes in the molecular structure affect biological activity.

Molecular modeling and docking studies can be used to predict how these compounds might interact with specific biological targets, such as enzymes or receptors. explorationpub.com For example, based on the known activities of other substituted phenols, it is plausible that this compound could interact with targets involved in cell signaling or metabolic pathways. drugbank.com The insights gained from these computational studies can help to prioritize compounds for further experimental testing and to design new molecules with improved potency and selectivity. explorationpub.comexplorationpub.com The exploration of the biological activities of novel aryl-cyclohexylphenols represents a promising avenue for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Benzyl-3-cyclohexylphenol in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to minimize skin and eye contact.

- Work in a fume hood to avoid inhalation of vapors or aerosols.

- Avoid contact with food, beverages, or open flames. Store separately from incompatible substances (e.g., strong oxidizers).

- In case of accidental ingestion, immediately consult a poison control center or medical professional .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substitution patterns of the benzyl and cyclohexyl groups.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity and quantify impurities.

- Mass Spectrometry (MS) : Employ ESI-MS or GC-MS for molecular weight confirmation and fragmentation pattern analysis.

- Cross-validate results with X-ray crystallography if single crystals are obtainable, as demonstrated for structurally similar compounds .

Q. How can researchers design a synthesis route for this compound with high yield?

- Methodological Answer :

- Friedel-Crafts Alkylation : React phenol derivatives with benzyl and cyclohexyl halides using Lewis acid catalysts (e.g., AlCl) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product.

- Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Reference synthesis protocols for analogous phenolic compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density distribution and predict regioselectivity.

- Validate hypotheses with experimental data (e.g., substituent effects on reaction outcomes) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Technique Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected peaks due to impurities).

- Iterative Crystallography : If X-ray data conflicts with spectroscopic results, re-examine crystal packing effects or solvent inclusion artifacts.

- Collaborative Analysis : Engage multiple independent labs to replicate findings, as iterative peer review minimizes observational bias .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours.

- HPLC-MS Monitoring : Track degradation products (e.g., oxidation of the phenol group) and quantify half-life.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds. Reference stability protocols for phenolic analogs .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compile datasets from independent studies to identify outliers or methodological variability (e.g., differences in cell lines or assay conditions).

- Dose-Response Replication : Retest activity under standardized protocols (e.g., IC measurements in triplicate).

- Publication of Negative Results : Disclose non-confirmatory findings to reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.